[1,2]Thiazolo[2,3-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2]Thiazolo[2,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of a thiazole ring and a benzimidazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Thiazolo[2,3-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with various ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), leading to the formation of 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized to yield the desired thiazolo[2,3-a]benzimidazole using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2]Thiazolo[2,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolo[2,3-a]benzimidazole derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
[1,2]Thiazolo[2,3-a]benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of [1,2]Thiazolo[2,3-a]benzimidazole varies depending on its specific application. In biological systems, it often interacts with molecular targets such as enzymes and receptors, leading to the inhibition of key biological pathways. For example, some derivatives act as inhibitors of metabotropic glutamate receptor 1 (mGluR1), which is involved in various neurological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolo[3,2-a]benzimidazole
- Imidazo[2,1-b]thiazines
- Thiazolo[3,2-b][1,2,4]triazole
Uniqueness
[1,2]Thiazolo[2,3-a]benzimidazole is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, its ability to act as an mGluR1 antagonist sets it apart from other heterocyclic compounds .
Eigenschaften
CAS-Nummer |
128952-59-0 |
---|---|
Molekularformel |
C9H6N2S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
[1,2]thiazolo[2,3-a]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H |
InChI-Schlüssel |
WQEPWALOCSQVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.